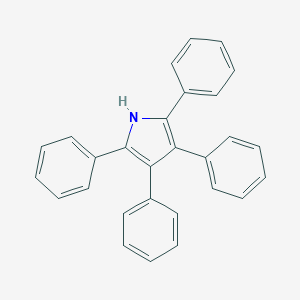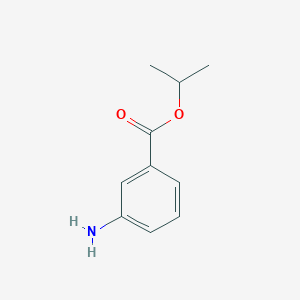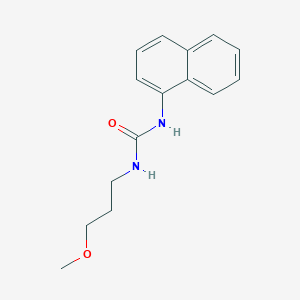
1-(3-Methoxypropyl)-3-(1-naphthyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropyl)-3-(1-naphthyl)urea, also known as MPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Furthermore, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to inhibit the replication of certain viruses, such as hepatitis C virus, by interfering with viral RNA synthesis.
Biochemische Und Physiologische Effekte
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to decrease cell viability and induce apoptosis. In immune cells, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been shown to inhibit the replication of certain viruses, such as hepatitis C virus. However, the exact effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea on different cell types and organs require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in various fields. However, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and concentrations used in studies involving 1-(3-Methoxypropyl)-3-(1-naphthyl)urea.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Methoxypropyl)-3-(1-naphthyl)urea. One area of interest is the development of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the anticancer, anti-inflammatory, and antiviral effects of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea. Additionally, the potential applications of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in environmental science, such as in the detection and removal of heavy metal ions from water, require further investigation. Overall, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has the potential to be a valuable tool for scientific research and development in various fields.
Synthesemethoden
The synthesis of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea involves the reaction of 1-naphthylisocyanate with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(3-Methoxypropyl)-3-(1-naphthyl)urea in its pure form. This method has been optimized to improve the yield and purity of 1-(3-Methoxypropyl)-3-(1-naphthyl)urea, making it suitable for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development. 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has also been investigated for its use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Additionally, 1-(3-Methoxypropyl)-3-(1-naphthyl)urea has been studied for its potential use in environmental science, specifically as a fluorescent probe for detecting heavy metal ions in water.
Eigenschaften
CAS-Nummer |
102613-44-5 |
|---|---|
Produktname |
1-(3-Methoxypropyl)-3-(1-naphthyl)urea |
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-(3-methoxypropyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H18N2O2/c1-19-11-5-10-16-15(18)17-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
NPKHEVZVWSMFBS-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
COCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
102613-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



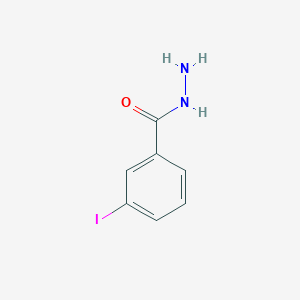
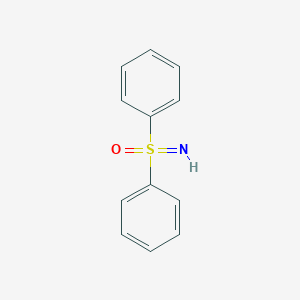
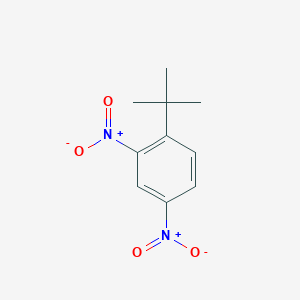
![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
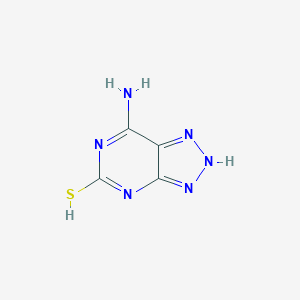
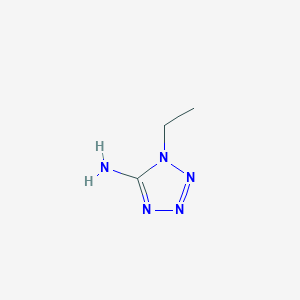
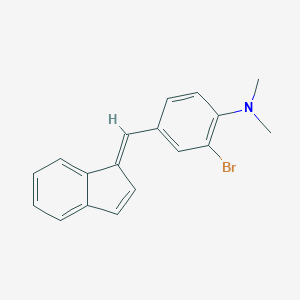
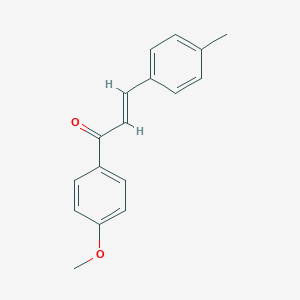
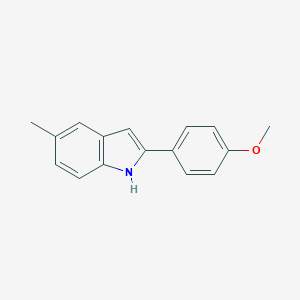
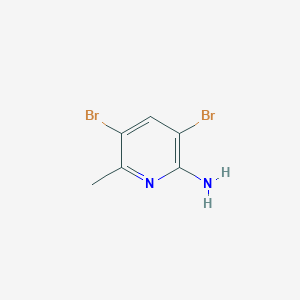
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
